5-(3-Methoxypropoxy)pyridin-2-amine
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Overview
Description
5-(3-Methoxypropoxy)pyridin-2-amine is a chemical compound that belongs to the class of aminopyridines It features a pyridine ring substituted with a methoxypropoxy group at the 5-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxypropoxy)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. In this process, 5-bromo-2-methylpyridin-3-amine is reacted with an appropriate arylboronic acid under palladium catalysis to yield the desired pyridine derivative . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxypropoxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxypropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding N-oxide, while reduction with LiAlH4 produces the amine derivative.
Scientific Research Applications
5-(3-Methoxypropoxy)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-Methoxypropoxy)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Methoxypyridin-3-amine: Similar structure but lacks the propoxy group.
3-(Benzyloxy)pyridin-2-amine: Contains a benzyloxy group instead of a methoxypropoxy group.
3-(1-Naphthylmethoxy)pyridin-2-amine: Features a naphthylmethoxy group.
Uniqueness
5-(3-Methoxypropoxy)pyridin-2-amine is unique due to the presence of the methoxypropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-(3-methoxypropoxy)pyridin-2-amine |
InChI |
InChI=1S/C9H14N2O2/c1-12-5-2-6-13-8-3-4-9(10)11-7-8/h3-4,7H,2,5-6H2,1H3,(H2,10,11) |
InChI Key |
OAUHFJXQCLPKDG-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC1=CN=C(C=C1)N |
Origin of Product |
United States |
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